molecular formula C8H4ClN3O3 B1462373 2-Chloro-6-nitroquinazolin-4(1H)-one CAS No. 80195-33-1

2-Chloro-6-nitroquinazolin-4(1H)-one

Cat. No.: B1462373
CAS No.: 80195-33-1
M. Wt: 225.59 g/mol
InChI Key: MLJRXYMXBVELPQ-UHFFFAOYSA-N
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Description

2-Chloro-6-nitroquinazolin-4(1H)-one is a chemical compound with the molecular formula C8H4ClN3O3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-6-nitroquinazolin-4(1H)-one involves the reaction of 6-nitroquinazolin-4-ol with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction is typically carried out at elevated temperatures (around 90°C) for several hours until the reaction is complete . Another method involves the use of phosphorus oxychloride as a chlorinating agent, where 6-nitroquinazolin-4-ol is refluxed with phosphorus oxychloride at 105°C for three hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of efficient catalysts and solvents is also crucial in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions. Metal hydrides like lithium aluminum hydride (LiAlH4) can also be employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted quinazolinones depending on the nucleophile used.

    Reduction: The major product is 2-chloro-6-aminoquinazolin-4(1H)-one.

    Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

2-Chloro-6-nitroquinazolin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-nitroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry. Its ability to inhibit enzymes and modulate biological pathways also makes it valuable in medicinal chemistry research.

Properties

IUPAC Name

2-chloro-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJRXYMXBVELPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513574
Record name 2-Chloro-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80195-33-1
Record name 2-Chloro-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aqueous 2M NaOH (22.2 mL, 44.4 mmol) was added to 2,4-dichloro-6-nitro-quinazoline (3.61 g, 14.8 mmol). The mixture was sonicated, stirred at room temperature for 3 h, and filtered, rinsing with water (60 mL). Acetic acid (3.81 mL, 66.6 mmol) was added to the filtrate to yield a precipitate, which was collected and dried in a vacuum oven to yield the titled compound (2.99 g, 90% yield). This compound did not yield MS data. 1H NMR (400 MHz, CDCl3): 9.07 (s, 1H), 8.56 (d, J=8.9 Hz, 1H), 7.78 (d, J=8.8 Hz, 1H).
Name
Quantity
22.2 mL
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
3.81 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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